ATV041 Demonstrates ~9-Fold Superior In Vitro Potency Against MHV-A59 Compared to Parent Nucleoside GS-441524
ATV041 exhibits an EC50 of 1.15 μM against MHV-A59 in L929 cells, representing an approximately 8.7-fold improvement in potency over the parent nucleoside GS-441524 (EC50 = 10.01 μM) and a 1.6-fold improvement over the clinical prodrug Remdesivir (EC50 = 1.82 μM) in the same assay system [1].
| Evidence Dimension | In vitro antiviral potency (EC50) against MHV-A59 beta-coronavirus |
|---|---|
| Target Compound Data | EC50 = 1.15 μM |
| Comparator Or Baseline | GS-441524: EC50 = 10.01 μM; Remdesivir: EC50 = 1.82 μM |
| Quantified Difference | 8.7-fold more potent than GS-441524; 1.6-fold more potent than Remdesivir |
| Conditions | L929 cells; MHV-A59 virus; mean of two independent experiments |
Why This Matters
For researchers selecting an anti-coronavirus lead compound, the ~9-fold potency advantage over the parent nucleoside translates to lower required doses and potentially improved therapeutic windows.
- [1] Zhou Q, Luo Y, Zhu Y, Chen Q, Qiu J, Cong F, Li Y, Zhang X. Nonsteroidal anti-inflammatory drugs (NSAIDs) and nucleotide analog GS-441524 conjugates with potent in vivo efficacy against coronaviruses. Eur J Med Chem. 2023 Mar 5;249:115113. Table 1. View Source
